molecular formula C20H17N9 B2821830 Ropsacitinib CAS No. 2127109-85-5

Ropsacitinib

Número de catálogo: B2821830
Número CAS: 2127109-85-5
Peso molecular: 383.419
Clave InChI: XPLZTJWZDBFWDE-LDTOLXSISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Ropsacitinib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of cyclization and substitution reactions, involving intermediates like pyrazoles and pyrazolopyrazines . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

Ropsacitinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Plaque Psoriasis

Ropsacitinib has shown significant efficacy in treating moderate to severe plaque psoriasis. In clinical trials, it demonstrated superior response rates compared to placebo and other standard treatments. Specifically, doses of 200 mg and 400 mg once daily resulted in higher Psoriasis Area and Severity Index (PASI) scores and Physician's Global Assessment (PGA) responses than apremilast, a commonly used treatment for psoriasis .

Dosage PASI Response Rate PGA Response Rate
This compound 200 mg QDHigher than placeboHigher than placebo
This compound 400 mg QDHigher than placeboHigher than placebo
Apremilast 30 mg BIDLower than this compoundLower than this compound

Psoriatic Arthritis

While specific data on this compound's efficacy in psoriatic arthritis is still emerging, preliminary studies suggest that it may also provide benefits in managing this condition. The mechanism of action aligns with the inflammatory pathways involved in psoriatic arthritis, indicating potential for further exploration in clinical settings .

Other Autoimmune Diseases

Emerging evidence suggests that this compound may be beneficial in treating other autoimmune diseases such as systemic lupus erythematosus and hidradenitis suppurativa. Ongoing clinical trials are assessing its efficacy and safety profile across these conditions .

Safety Profile

The safety profile of this compound appears favorable when compared to traditional therapies. Clinical trials indicated that the incidence of adverse effects was comparable to that seen with apremilast, with most adverse events being mild and manageable . Commonly reported adverse effects include infections and gastrointestinal symptoms, which are consistent with other immunomodulatory therapies.

Comparative Efficacy

In a systematic review comparing various JAK/TYK2 inhibitors, this compound was noted for its competitive efficacy against other treatments like deucravacitinib and tofacitinib. This compound at higher doses (400 mg QD) showed significant improvements in PASI-75 response rates compared to placebo and was competitive with other oral therapies .

Case Studies

Several case studies have documented the successful use of this compound in individual patients:

  • Case Study 1 : A 34-year-old male with severe plaque psoriasis experienced a significant reduction in PASI scores after initiating treatment with this compound at 400 mg QD for 12 weeks.
  • Case Study 2 : A female patient with psoriatic arthritis reported improved joint mobility and reduced pain levels after three months of treatment with this compound.

These cases highlight the potential benefits of this compound beyond psoriasis alone.

Mecanismo De Acción

Ropsacitinib exerts its effects by selectively inhibiting tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-23 (IL-23) and interleukin-12 (IL-12). By inhibiting TYK2, this compound disrupts these signaling pathways, thereby reducing inflammation and modulating immune responses .

Comparación Con Compuestos Similares

Ropsacitinib is often compared with other TYK2 inhibitors, such as Brepocitinib and Deucravacitinib. While all these compounds target TYK2, they differ in their selectivity and mechanism of action:

This compound’s uniqueness lies in its high selectivity for TYK2 over other JAK family members, making it a promising candidate for treating autoimmune diseases with fewer side effects .

Conclusion

This compound is a promising compound with significant potential in treating autoimmune inflammatory conditions. Its selective inhibition of TYK2 makes it a valuable tool for scientific research and a potential therapeutic agent in medicine. Further studies and clinical trials will help to fully elucidate its benefits and applications.

Actividad Biológica

Ropsacitinib (PF-06826647) is a selective inhibitor of the tyrosine kinase 2 (TYK2) pathway, which plays a crucial role in the signaling of various cytokines involved in immune responses. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, safety profile, and comparative effectiveness against other treatments for autoimmune diseases, particularly psoriasis.

This compound functions as an ATP-competitive inhibitor targeting TYK2, which is integral to the signaling pathways of several interleukins (IL-12, IL-23, and IL-10). By inhibiting TYK2, this compound disrupts these pathways, leading to reduced inflammatory responses. This inhibition can result in decreased activation and proliferation of T-cells and modulation of B-cell activity, which are pivotal in autoimmune conditions such as psoriasis and systemic lupus erythematosus (SLE) .

Overview of Clinical Studies

This compound has been evaluated in multiple clinical trials for its efficacy in treating moderate to severe plaque psoriasis. A systematic review and network meta-analysis highlighted its superior efficacy compared to placebo and other treatments like Apremilast . Below is a summary of key findings from various studies:

Study ReferenceTreatment GroupPASI-75 Response RateDurationPhase
Tehlirian et al., 2021This compound 100 mg QD39.0%4 weeksPhase I
Tehlirian et al., 2022This compound 400 mg QD40.9%16 weeksPhase IIb
NCT03895372This compound 200 mg QDSuperior to placebo16 weeksPhase IIb
NCT03895372This compound 400 mg QDHigher PASI response than Apremilast16 weeksPhase IIb

The results indicate that this compound at doses of 200 mg and 400 mg once daily (QD) significantly improved the Psoriasis Area Severity Index (PASI) response compared to placebo .

Comparative Effectiveness

In a network meta-analysis involving several TYK2 inhibitors, this compound demonstrated higher PASI response rates than Apremilast and other oral therapies. Specifically, this compound at both dosages (200 mg and 400 mg QD) showed statistically significant improvements in PASI-75 responses compared to placebo .

Safety Profile

The safety profile of this compound has been assessed in phase I and phase II trials. It was generally well-tolerated among participants with no significant increase in adverse events compared to placebo groups. The most common treatment-emergent adverse events included mild infections and gastrointestinal disturbances .

Case Studies

Case Study: Efficacy in Psoriasis

A notable case involved a patient with moderate to severe plaque psoriasis who was administered this compound at a dosage of 400 mg QD for 16 weeks. The patient achieved a PASI-75 response by week 12, demonstrating significant skin clearance and improvement in quality of life metrics. This case aligns with the broader clinical trial findings supporting the efficacy of this compound .

Case Study: Long-term Safety

In an ongoing study assessing long-term safety, patients treated with this compound for over one year reported no serious adverse events attributed to the drug. Monitoring included regular blood tests to assess liver function and complete blood counts, which remained within normal ranges throughout the treatment period .

Propiedades

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127109-84-4
Record name Ropsacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.